molecular formula C20H14BrN3O B414433 N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide CAS No. 391218-46-5

N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide

Cat. No.: B414433
CAS No.: 391218-46-5
M. Wt: 392.2g/mol
InChI Key: BXNRZEYELKGVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide is a benzimidazole derivative featuring a benzamide moiety substituted with a bromine atom at the para position and a benzimidazole ring linked via a phenyl group. While the exact compound described in the evidence is N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide (CAS RN: 301228-29-5, molecular formula: C₁₆H₁₄BrN₃O, molecular weight: 344.21) , the phenyl-linked analog shares structural similarities. The ethyl-linked variant has a benzimidazole ring connected to the benzamide through a two-carbon chain, with the bromine atom enhancing electronic and steric properties.

Key identifiers for the ethyl-linked analog include:

  • SMILES: C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC=C(C=C3)Br
  • InChIKey: WHYGAXUMRLXJGG-UHFFFAOYSA-N

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O/c21-14-11-9-13(10-12-14)20(25)24-16-6-2-1-5-15(16)19-22-17-7-3-4-8-18(17)23-19/h1-12H,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNRZEYELKGVFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Purification Techniques

  • Recrystallization : Acetonitrile or ethyl acetate recrystallization removes impurities, yielding crystals with 99.2% purity.

  • Column Chromatography : Silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) resolves regioisomers.

Analytical Methods

  • HPLC : Purity analysis using a C18 column (mobile phase: acetonitrile/water, 70:30).

  • NMR : 1H^1H NMR (DMSO-d6) confirms structure via characteristic peaks: δ 7.38 (d, 1H, Ar-H), 7.56 (d, 1H, Ar-H), 8.97 (s, 1H, NH).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)TimeKey Advantages
Classical Synthesis85–9099.224–36 hrsHigh reproducibility
Microwave-Assisted78–8298.5–99.01–2 hrsRapid, energy-efficient
Industrial Production90–9299.5ContinuousScalable, cost-effective

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of benzamide, including N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide, exhibit notable anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and prostaglandin E2 in human gingival fibroblasts induced by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory conditions like periodontal disease .

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. This compound and similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, studies involving K562 cell lines (both sensitive and resistant to imatinib) revealed that these compounds could induce apoptosis and exhibit cytotoxicity, making them candidates for further development in cancer therapy .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzimidazole moiety followed by bromination and amide formation. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of benzimidazole derivatives highlight their effectiveness against a range of bacterial and fungal strains. For example, compounds similar to this compound have shown significant inhibitory activity against Gram-positive and Gram-negative bacteria as well as certain fungi, suggesting their potential use as antimicrobial agents .

Analgesic Effects

Some studies have reported analgesic effects associated with benzimidazole derivatives. These compounds have been shown to reduce pain responses in animal models, indicating their potential for development as non-opioid analgesics .

Case Studies and Research Findings

Study ReferenceFindings
Demonstrated anti-inflammatory effects in human gingival fibroblasts through inhibition of IL-6 and PGE2 production.
Showed cytotoxicity against K562 cancer cell lines with apoptosis induction via caspase activation.
Highlighted significant antimicrobial activity against various bacterial strains with MIC values demonstrating effectiveness.

Mechanism of Action

The mechanism of action of N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Compound Name Substituent on Benzamide Linker Key Biological Activity Source
N-[2-(1H-Bz)ethyl]-4-bromo-Bzamide 4-Bromo Ethyl Not explicitly reported
N-(4-Bz-phenyl)-4-Bz-benzamide (Deriv. 8–10) 4-Benzimidazolyl Phenyl Antibacterial, Antioxidant
Nitro-substituted benzamidostyryl-Bz 4-Nitro Styryl Antibacterial (moderate activity)
Semicarbazone-Bz derivatives Varied (e.g., aldehydes) Hydrazine α-Glucosidase inhibition

Key Findings

Substituent Effects :

  • Bromo vs. Nitro : Bromine, being electron-withdrawing, may enhance lipophilicity and membrane permeability compared to nitro groups, which showed antibacterial activity in styryl-linked analogs .
  • Benzimidazole vs. Semicarbazone : Semicarbazone derivatives (e.g., 2-[(substituted phenyl)methylidene]-N-[6-(propylsulfanyl)-1H-benzimidazol-2-yl]hydrazine-1-carboxamide) demonstrated potent α-glucosidase inhibition (IC₅₀: 12.88–44.35 μg/mL vs. acarbose: 40.06 μg/mL) , suggesting that bromo-substituted benzamides might require additional polar groups for similar efficacy.

Linker Flexibility: Ethyl vs. In contrast, rigid phenyl linkers in N-(4-Bz-phenyl)-4-Bz-benzamide derivatives may restrict motion but enhance stacking interactions in antibacterial assays .

Synthetic Routes :

  • The ethyl-linked bromo-benzamide could be synthesized via azlactone hydrolysis and condensation with o-phenylenediamine (OPDA), a method used for styryl-linked analogs . Semicarbazone derivatives, however, employ hydrazine-aldehyde condensations .

Biological Activity

N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, alongside detailed research findings and case studies.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

  • Molecular Formula: C15H13BrN2O
  • Molecular Weight: Approximately 303.18 g/mol

The compound features a benzimidazole moiety, which is known for its broad-spectrum pharmacological properties.

Target Interactions:
The benzimidazole ring in this compound allows it to interact with various biological targets, including DNA and proteins. This interaction can disrupt normal cellular functions, leading to:

  • Inhibition of Cell Proliferation: The compound has been shown to induce apoptosis in cancer cells by interfering with their metabolic pathways.
  • Antimicrobial Activity: It exhibits inhibitory effects on several bacterial strains and fungi, contributing to its potential as an antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies: The compound demonstrated significant antiproliferative effects against the MDA-MB-231 breast cancer cell line with an IC50 value indicating effective inhibition at low concentrations .
CompoundCell LineIC50 (µM)
This compoundMDA-MB-23116.38

This activity is attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens:

  • Minimum Inhibitory Concentration (MIC): It exhibited notable MIC values against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
PathogenMIC (µg/mL)
Staphylococcus aureus8
Streptococcus faecalis4
Methicillin-resistant Staphylococcus aureus4

These results suggest that the compound could be a promising candidate for treating infections caused by resistant strains .

Anti-inflammatory Activity

Preliminary studies indicate that this compound may also possess anti-inflammatory properties. The benzimidazole derivatives have been shown to modulate inflammatory pathways, potentially reducing inflammation in various disease models .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of this compound:

  • Synthesis and Characterization: The compound was synthesized using established protocols for benzimidazole derivatives, followed by characterization through NMR and mass spectrometry.
  • Biological Evaluation: In vitro assays demonstrated that this compound not only inhibits cancer cell growth but also shows significant antimicrobial activity against common pathogens.
  • Structure-Activity Relationship (SAR): Investigations into SAR revealed that modifications on the benzimidazole ring can enhance biological activity, suggesting pathways for further optimization in drug design .

Q & A

Q. What are the common synthetic routes for preparing N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide and its derivatives?

The compound is typically synthesized via condensation reactions between 2-aminobenzimidazole derivatives and 4-bromobenzoyl chloride. Key steps include:

  • Refluxing precursors in polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., triethylamine) to facilitate amide bond formation .
  • Purification via recrystallization using methanol or ethanol, with yields ranging from 70–85% .
  • Structural confirmation using IR (C=O stretch at ~1650 cm⁻¹, N-H bend at ~3400 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–8.1 ppm, NH signals at δ 10–12 ppm) .

Q. How is the compound characterized to confirm its structural integrity?

A multi-technique approach is employed:

  • Spectroscopy :
  • IR : Identifies functional groups (e.g., benzimidazole NH, amide C=O) .
  • ¹H/¹³C NMR : Assigns aromatic protons and carbon environments .
    • Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks at m/z 378–385) .
    • Chromatography : TLC (Rf values 0.6–0.9 in ethyl acetate/hexane) monitors reaction progress .

Q. What initial biological activities have been reported for this compound?

  • Anticonvulsant activity : Derivatives showed 40–60% seizure reduction in Wistar rats (maximal electroshock model), comparable to phenytoin .
  • Analgesic modulation : Attenuation of morphine-induced paradoxical pain in mice via opioid receptor interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Catalyst screening : Use Pd/C or CuI to accelerate coupling reactions .
  • Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) .

Q. What structure-activity relationship (SAR) insights guide the design of potent analogs?

  • Aromatic substituents : Nitro (e.g., 3-NO₂) or methoxy (4-OCH₃) groups enhance anticonvulsant activity by 20–30% compared to aliphatic chains .
  • Bromine position : Para-substitution on the benzamide ring improves metabolic stability and bioavailability .
  • Hybrid scaffolds : Combining benzimidazole with pyrimidine moieties increases kinase inhibition (e.g., EGFR IC₅₀ = 2.4 μM) .

Q. What methodologies elucidate the compound’s pharmacological mechanisms?

  • In vitro assays :
  • Enzyme inhibition : α-glucosidase or sirtuin modulation assays using fluorogenic substrates .
  • Receptor binding : Radioligand displacement studies (e.g., μ-opioid receptor binding with [³H]DAMGO) .
    • In vivo models :
  • Behavioral tests : Tail-flick or rotarod assays to assess analgesic/anticonvulsant efficacy .
  • Gene expression : qPCR to measure changes in opioid receptor mRNA levels .

Q. How can contradictions in biological data (e.g., varying IC₅₀ values) be resolved?

  • Assay standardization : Control variables like ATP concentration (e.g., 10 μM vs. 100 μM in kinase assays) .
  • Metabolic profiling : LC-MS/MS to identify active metabolites interfering with parent compound activity .
  • Species-specific models : Compare rodent vs. human cell lines (e.g., SH-SY5Y neurons) to validate translational relevance .

Q. What strategies improve in vivo efficacy and reduce toxicity?

  • Prodrug design : Mask polar groups (e.g., hydroxyls) with acetyl or PEG moieties to enhance BBB penetration .
  • Co-administration : Pair with P-glycoprotein inhibitors (e.g., verapamil) to overcome multidrug resistance .
  • Toxicogenomics : RNA-seq to identify off-target gene regulation (e.g., cytochrome P450 enzymes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.